NGI-1

Description

Properties

IUPAC Name |

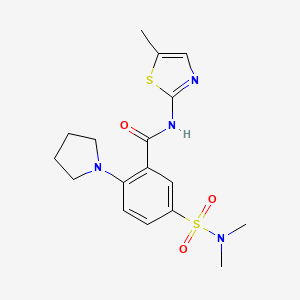

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKGRLIYJGBKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322912 | |

| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

790702-57-7 | |

| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of NGI-1

This guide provides a comprehensive overview of the molecular mechanism of this compound, a potent and cell-permeable small molecule inhibitor. The information presented is collated from peer-reviewed scientific literature and is intended for a technical audience engaged in research and drug development.

Core Mechanism of Action

This compound is a reversible inhibitor of the oligosaccharyltransferase (OST) complex, the enzyme responsible for the crucial post-translational modification of N-linked glycosylation in the endoplasmic reticulum.[1][2] It directly targets the catalytic subunits of the OST, STT3A and STT3B, with a higher specificity for STT3B.[1][2][3][4][5]

Recent structural studies have elucidated the precise inhibitory mechanism. This compound binds to the catalytic site of STT3A after the lipid-linked oligosaccharide (LLO) donor substrate is already bound.[6] This binding event alters the conformation of the bound LLO, trapping it in an inactive state and forming a stable, non-productive OST-LLO-NGI-1 complex.[6][7] This action effectively blocks the transfer of the oligosaccharide to nascent polypeptide chains, leading to incomplete N-linked glycosylation.[2] Unlike the well-known glycosylation inhibitor tunicamycin, this compound does not cause a complete cessation of glycosylation, which may contribute to its reduced cellular toxicity.[2][4]

Quantitative Data

The following table summarizes the key quantitative metrics reported for this compound's activity.

| Parameter | Value | Cell Line/System | Description |

| IC50 | 1.1 µM | D54 ER-LucT cells | Inhibition of N-linked glycosylation in a reporter assay.[2][8] |

| EC50 | 0.85 µM | HEK293 cells | Inhibition of Dengue virus replication.[8][9] |

| EC50 | 2.2 µM | HEK293 cells | Inhibition of Zika virus replication.[8][9] |

Signaling Pathways Affected by this compound

The primary downstream effect of this compound's inhibition of N-linked glycosylation is the disruption of the maturation and function of heavily glycosylated proteins, most notably receptor tyrosine kinases (RTKs).

Caption: this compound inhibits the OST complex, impairing RTK glycosylation and subsequent downstream signaling.

By inhibiting the OST, this compound prevents the proper glycosylation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2][3][4][10][11] This leads to:

-

Impaired Trafficking and Localization: Hypo-glycosylated receptors are retained in the endoplasmic reticulum and fail to traffic to the cell surface.[2][3][4]

-

Reduced Activation: The lack of proper glycosylation and cell surface expression prevents the receptors from binding their ligands and becoming activated through phosphorylation.[2][10][12]

-

Inhibition of Downstream Pathways: Consequently, critical downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK pathways, are suppressed.[13]

-

Induction of Cell Cycle Arrest and Senescence: In cancer cells that are "addicted" to RTK signaling for their growth and survival, the inhibition of these pathways by this compound leads to a halt in the cell cycle at the G1 phase and the induction of a senescent state.[1][2][5][10][12][13][14]

This compound also exhibits pan-flaviviral activity by blocking viral RNA replication.[9] Interestingly, this antiviral mechanism appears to be independent of its inhibitory effect on N-linked glycosylation, suggesting an alternative mode of action in the context of viral infection.[1][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro OST Inhibition Assay

This assay biochemically confirms that this compound directly targets the OST complex.

-

System Preparation: Canine pancreas microsomes are used as a source of endogenous OST enzyme and lipid-linked oligosaccharide (LLO) substrate.

-

In Vitro Translation: An in vitro translation system is set up using rabbit reticulocyte lysate and mRNA encoding a model glycoprotein (e.g., prosaposin). This provides the acceptor polypeptide.

-

This compound Treatment: this compound is added to the reaction at varying concentrations.

-

Radiolabeling: 35S-methionine is included in the translation mix to radiolabel the newly synthesized protein.

-

Analysis: The reaction products are separated by SDS-PAGE. The inhibition of N-linked glycosylation is observed as a dose-dependent decrease in the molecular weight of the radiolabeled prosaposin, corresponding to the loss of glycan addition.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to demonstrate direct target engagement of this compound with its target protein in a cellular context.

-

Cell Treatment: Intact cells (e.g., PC9) are treated with this compound or a vehicle control.

-

Heating: The treated cells are aliquoted and heated to a range of temperatures. The binding of a ligand (this compound) typically stabilizes the target protein, increasing its melting temperature.

-

Cell Lysis and Fractionation: After heating, cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.

-

Western Blot Analysis: The soluble fraction is analyzed by Western blot using antibodies specific for the catalytic subunits of the OST (STT3A and STT3B).

-

Data Analysis: An increase in the amount of soluble STT3B at higher temperatures in the this compound treated samples compared to the control indicates that this compound binds to and stabilizes the STT3B subunit.[2][8]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement.

Cell Surface Biotinylation Assay

This assay is used to assess the effect of this compound on the cell surface localization of glycoproteins like EGFR.

-

Cell Culture and Treatment: Lung adenocarcinoma cells (e.g., H3255) are cultured and treated with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

Biotinylation: Cells are washed and incubated with a cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice. This step labels proteins on the cell surface.

-

Quenching: The biotinylation reaction is stopped by quenching with a primary amine-containing solution (e.g., glycine in PBS).

-

Cell Lysis: Cells are lysed, and total protein concentration is determined.

-

Streptavidin Pulldown: An equal amount of total protein from each sample is incubated with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.

-

Elution and Analysis: The captured proteins are eluted from the beads and, along with an aliquot of the total cell lysate (input), are analyzed by Western blot using an antibody against EGFR. A decrease in the EGFR signal in the streptavidin-pulldown fraction from this compound-treated cells indicates reduced cell surface localization.[2][3]

Conclusion

This compound represents a novel class of inhibitors that target the essential cellular process of N-linked glycosylation. Its mechanism of action, centered on the reversible inhibition of the OST catalytic subunits STT3A and STT3B, leads to the disruption of RTK signaling pathways. This makes this compound a valuable tool for studying the roles of glycosylation and a potential therapeutic agent for cancers driven by glycoprotein signaling. Further research into its unique antiviral properties may open additional avenues for its application.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]

- 7. rcsb.org [rcsb.org]

- 8. caymanchem.com [caymanchem.com]

- 9. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]

- 14. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on NGI-1 as an Oligosaccharyltransferase Inhibitor

Introduction

This compound is a potent, cell-permeable small molecule inhibitor of oligosaccharyltransferase (OST), the enzyme responsible for the crucial post-translational modification of N-linked glycosylation.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the cellular pathways it affects.

Core Concepts

This compound targets the catalytic subunits of the OST, STT3A and STT3B, thereby blocking the transfer of a pre-assembled glycan from a lipid-linked oligosaccharide (LLO) to acceptor asparagine residues on nascent proteins within the endoplasmic reticulum.[3][4] This inhibition of N-linked glycosylation has profound effects on the folding, trafficking, and function of many glycoproteins, making this compound a valuable tool for studying glycobiology and a potential therapeutic agent in diseases driven by aberrant glycoprotein function, such as certain cancers and viral infections.[2][3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Comments | Reference(s) |

| AC50 | 1.1 µM | D54 ER-LucT cells | Inhibition of N-linked glycosylation in a cell-based reporter assay. | [5] |

| IC50 | ~1 µM | In vitro | Corresponds to the loss of luciferase N-linked glycosylation in cell culture. | [2] |

| EC50 (DENV) | 0.85 µM | HEK293 cells | Inhibition of Dengue virus replication. | [6] |

| EC50 (ZIKV) | 2.2 µM | HEK293 cells | Inhibition of Zika virus replication. | [6] |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂N₄O₃S₂ | [7] |

| Molecular Weight | 394.51 g/mol | [1][8] |

| CAS Number | 790702-57-7 | [7] |

| Solubility | Soluble in DMSO (up to 100 mM) and DMF. | [7] |

| Appearance | Solid | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Oligosaccharyltransferase (OST) Inhibition Assay

This protocol is adapted from established methods for measuring OST activity and can be used to quantify the inhibitory effect of this compound.[9][10][11]

Objective: To measure the inhibition of OST-mediated glycan transfer to a peptide substrate in the presence of this compound.

Materials:

-

Microsomes from a suitable source (e.g., canine pancreas, yeast) as the source of OST.

-

Lipid-linked oligosaccharide (LLO) donor substrate.

-

Fluorescently labeled acceptor peptide containing an N-glycosylation sequon (Asn-X-Ser/Thr).

-

This compound dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MnCl₂, 1 mM DTT, 0.5% Triton X-100).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Fluorescence gel imager.

Procedure:

-

Prepare a reaction mixture containing assay buffer, microsomes, and the fluorescently labeled acceptor peptide.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 15-30 minutes at the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the LLO donor substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE. The glycosylated peptide will migrate slower than the unglycosylated peptide.

-

Visualize the bands using a fluorescence gel imager and quantify the band intensities.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Western Blot Analysis of Glycoprotein Glycosylation

This protocol is used to assess the effect of this compound on the glycosylation status of specific proteins in cultured cells.[12][13][14]

Objective: To detect changes in the molecular weight of a target glycoprotein due to altered N-linked glycosylation following this compound treatment.

Materials:

-

Cultured cells expressing the glycoprotein of interest.

-

This compound dissolved in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay reagents.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the target glycoprotein.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A downward shift in the molecular weight of the target protein in this compound treated samples indicates hypoglycosylation.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.[15][16]

Objective: To determine the concentration-dependent effect of this compound on the viability of a specific cell line.

Materials:

-

Cultured cells of interest.

-

This compound dissolved in DMSO.

-

96-well cell culture plates.

-

MTT, MTS, or CellTiter-Glo® reagent.

-

Microplate reader (absorbance or luminescence).

Procedure (using MTT as an example):

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a DMSO vehicle control).

-

Incubate the plate for the desired duration (e.g., 72-96 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and mechanisms related to this compound.

N-Linked Glycosylation Pathway and Inhibition by this compound

Caption: this compound inhibits the oligosaccharyltransferase (OST) in the ER.

Mechanism of Action of this compound

Caption: this compound binds to both STT3A and STT3B subunits of the OST.

Effect of this compound on EGFR Signaling Pathway

Caption: this compound impairs EGFR glycosylation, trafficking, and signaling.

Concluding Remarks

This compound is a well-characterized inhibitor of oligosaccharyltransferase with demonstrated activity in a variety of cellular and in vitro systems. Its ability to partially and reversibly inhibit N-linked glycosylation provides a nuanced tool for studying the roles of this fundamental biological process.[2] The data and protocols presented in this guide are intended to facilitate further research into the diverse applications of this compound, from basic glycobiology to the development of novel therapeutic strategies. The reduced cellular toxicity of this compound compared to other glycosylation inhibitors like tunicamycin makes it a particularly attractive probe for these studies.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]

- 4. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | Virus Protease | TargetMol [targetmol.com]

- 9. New oligosaccharyltransferase assay method [agris.fao.org]

- 10. scispace.com [scispace.com]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to NGI-1 and its Target Proteins STT3A and STT3B

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification that impacts the folding, stability, and function of a vast number of proteins within the secretory pathway. The central enzymatic step in this process is catalyzed by the oligosaccharyltransferase (OST) complex, which transfers a preassembled oligosaccharide from a lipid donor to asparagine residues of nascent polypeptides. In mammals, two distinct OST complexes exist, defined by their catalytic subunits: STT3A and STT3B. NGI-1 is a cell-permeable small molecule inhibitor that targets both of these catalytic subunits, albeit with differential efficacy, making it a valuable tool for studying the nuanced roles of N-linked glycosylation and a potential therapeutic agent in diseases driven by aberrant glycoprotein signaling, such as cancer. This technical guide provides a comprehensive overview of this compound, its interaction with STT3A and STT3B, and its downstream cellular effects, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: A Differentiated Inhibitor of Oligosaccharyltransferase

This compound is a potent inhibitor of the oligosaccharyltransferase, directly targeting the catalytic subunits STT3A and STT3B.[1][2] It functions as a reversible inhibitor, and unlike global glycosylation inhibitors such as tunicamycin, this compound does not completely abolish N-linked glycosylation at effective concentrations.[3] This partial inhibition allows for the study of the consequences of reduced, rather than completely absent, glycosylation.

Quantitative Data on this compound Activity

This compound exhibits a higher specificity for the STT3B subunit compared to STT3A.[3][4] This differential inhibition has been demonstrated through various assays, including in vitro glycosylation assays and cellular thermal shift assays (CETSA).

| Parameter | Value | Assay System | Reference |

| IC50 | ~1.1 µM | D54 ER-LucT cell-based reporter assay | [3] |

| Effective Concentration | 10 µM | Various cell lines (e.g., PC9, A549, H3255) | [4] |

Table 1: Quantitative Activity of this compound

Dose-response analyses have confirmed that this compound completely blocks the glycosylation of STT3B-dependent substrates, such as sex hormone-binding globulin (SHBG), while only partially inhibiting the glycosylation of STT3A-dependent substrates, like prosaposin (pSAP).[3]

STT3A and STT3B: Two Sides of the Glycosylation Coin

The two catalytic isoforms of the OST complex, STT3A and STT3B, have distinct and partially overlapping functions in N-glycosylation.

-

STT3A: Primarily responsible for co-translational glycosylation, acting on nascent polypeptide chains as they emerge from the ribosome-translocon complex.[2]

-

STT3B: Primarily responsible for post-translational glycosylation, modifying asparagine residues that were missed by the STT3A-containing complex.[2]

The differential roles of these two isoforms lead to distinct downstream consequences upon their inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with STT3A and STT3B and to assess its cellular effects.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[5]

Protocol:

-

Cell Culture and Treatment:

-

Culture 293T cells to ~80% confluency.

-

Treat cells with either DMSO (vehicle control) or 100 µM this compound for 30 minutes.

-

-

Heat Treatment:

-

Harvest and resuspend cells in a suitable buffer.

-

Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A no-heat control should also be included.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., RIPA buffer).

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the presence of STT3B and STT3A in the soluble fraction by Western blotting using specific antibodies. An increase in the amount of soluble protein at higher temperatures in the this compound treated samples compared to the control indicates target engagement.

-

In Vitro Oligosaccharyltransferase (OST) Assay

This assay directly measures the enzymatic activity of the OST complex in a cell-free system, allowing for the characterization of inhibitors like this compound.[3]

Protocol:

-

Preparation of Microsomes:

-

Use canine pancreas rough microsomes as a source of active OST complexes.

-

-

In Vitro Translation and Glycosylation:

-

Set up an in vitro translation reaction using rabbit reticulocyte lysate and a mRNA encoding a model glycoprotein substrate (e.g., prosaposin, pSAP).

-

Incorporate a radiolabeled amino acid (e.g., 35S-methionine) to allow for the detection of the newly synthesized protein.

-

Add the canine pancreas microsomes to the reaction to provide the OST enzyme and lipid-linked oligosaccharide (LLO) donor.

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the reactions.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

-

Analysis of Glycosylation:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography or phosphorimaging.

-

A decrease in the molecular weight of the glycoprotein in the presence of this compound indicates inhibition of glycosylation. The extent of the molecular weight shift can be used to quantify the degree of inhibition.

-

Western Blotting for Detecting Changes in Protein Glycosylation

Western blotting is a standard technique to assess changes in the glycosylation status of specific proteins following treatment with this compound. A decrease in glycosylation results in a faster migration of the protein on the gel, leading to a downward shift in the observed band size.[6]

Protocol:

-

Cell Lysis:

-

Treat cells (e.g., H3255 lung adenocarcinoma cells) with 10 µM this compound or DMSO for 24 hours.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins on a polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-EGFR antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A downward shift in the band for the this compound treated sample compared to the control indicates reduced glycosylation.

-

Signaling Pathways Modulated by this compound

Inhibition of N-linked glycosylation by this compound has profound effects on cellular signaling, particularly on pathways that are heavily reliant on glycosylated receptor tyrosine kinases (RTKs).

The EGFR/MAPK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a highly glycosylated RTK that plays a central role in cell proliferation, survival, and differentiation. Proper N-linked glycosylation is essential for its correct folding, trafficking to the cell surface, and ligand-induced activation.[6]

This compound treatment leads to:

-

Reduced EGFR Glycosylation: This results in the retention of under-glycosylated EGFR in the endoplasmic reticulum.[3][6]

-

Decreased Cell Surface Localization: The improperly folded EGFR is not efficiently transported to the plasma membrane.[3][6]

-

Inhibition of Downstream Signaling: The reduced cell surface expression and impaired function of EGFR lead to a decrease in the phosphorylation of downstream effectors in the MAPK/ERK pathway, such as MEK and ERK.[7] This ultimately results in reduced cell proliferation and can induce senescence in cancer cells that are dependent on EGFR signaling.[3]

Caption: this compound inhibits STT3A-mediated EGFR glycosylation, impairing its maturation and signaling.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade downstream of many RTKs, including EGFR. It plays a key role in cell survival, growth, and metabolism.

Similar to its effect on the MAPK pathway, this compound-mediated inhibition of EGFR glycosylation and function leads to a reduction in the activation of the PI3K/AKT pathway. This is observed as decreased phosphorylation of AKT and its downstream targets.[7] The combined inhibition of both the MAPK/ERK and PI3K/AKT pathways contributes to the potent anti-proliferative and pro-senescent effects of this compound in RTK-driven cancers.

Caption: this compound disrupts RTK glycosylation, leading to the suppression of the PI3K/AKT pathway.

Conclusion

This compound is a valuable chemical probe for dissecting the specific roles of STT3A and STT3B in N-linked glycosylation. Its ability to partially and differentially inhibit these two catalytic subunits provides a unique tool to study the consequences of altered glycoproteomes. The profound impact of this compound on key signaling pathways, such as the EGFR/MAPK and PI3K/AKT cascades, highlights the critical role of proper glycosylation in cellular homeostasis and underscores the potential of targeting the OST complex as a therapeutic strategy in diseases characterized by aberrant glycoprotein function. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of N-linked glycosylation and the therapeutic potential of its inhibitors.

References

- 1. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. CETSA [cetsa.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]

Understanding N-linked Glycosylation and its Inhibition by NGI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a pivotal and highly conserved post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of eukaryotic proteins. This intricate process, occurring in the endoplasmic reticulum and Golgi apparatus, involves the enzymatic attachment of complex oligosaccharide chains (glycans) to asparagine residues of nascent polypeptides. The oligosaccharyltransferase (OST) complex is the central enzyme catalyzing the en bloc transfer of a pre-assembled glycan from a lipid-linked oligosaccharide donor to the protein. Given the critical role of N-linked glycosylation in various cellular processes, its dysregulation is implicated in numerous diseases, including cancer and viral infections, making the OST complex an attractive therapeutic target. NGI-1 is a potent, cell-permeable small molecule inhibitor of the OST. This technical guide provides an in-depth overview of N-linked glycosylation, the mechanism of OST inhibition by this compound, and its downstream consequences on cellular signaling and function. We present a compilation of quantitative data on this compound's activity and detailed protocols for key experimental assays to facilitate further research and drug development in this field.

The Core Process of N-linked Glycosylation

N-linked glycosylation is a multi-step process that can be broadly divided into the assembly of the lipid-linked oligosaccharide (LLO) precursor and the subsequent transfer of the glycan to the nascent polypeptide chain.[1][2][3]

1.1. Assembly of the Lipid-Linked Oligosaccharide (LLO) Precursor: The process initiates on the cytosolic face of the endoplasmic reticulum (ER) membrane with the synthesis of a dolichol-linked oligosaccharide.[3] Dolichol, a long-chain polyisoprenoid lipid, serves as a membrane anchor for the growing glycan chain.[3] A series of glycosyltransferases sequentially add sugar moieties, starting with N-acetylglucosamine (GlcNAc) and mannose (Man), to the dolichol phosphate carrier.[1][4] The intermediate, Man5GlcNAc2-PP-dolichol, is then flipped across the ER membrane into the lumen.[1] Within the ER lumen, further elongation with mannose and glucose (Glc) residues occurs, culminating in the formation of the mature Glc3Man9GlcNAc2-PP-dolichol precursor.[1]

1.2. Glycan Transfer by the Oligosaccharyltransferase (OST) Complex: The fully assembled glycan is transferred en bloc from the dolichol pyrophosphate carrier to a specific asparagine (Asn) residue within the consensus sequon Asn-X-Ser/Thr (where X can be any amino acid except proline) of a nascent polypeptide chain.[5] This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex, a multi-subunit enzyme embedded in the ER membrane.[5][6] In mammals, the OST complex exists in two isoforms, defined by their catalytic subunits, STT3A and STT3B, which exhibit distinct specificities for co-translational and post-translational glycosylation, respectively.[5][6][7]

1.3. Glycan Processing and Maturation: Following its transfer to the protein, the N-linked glycan undergoes extensive processing and modification as the glycoprotein transits through the ER and Golgi apparatus.[3] This involves the trimming of glucose and mannose residues by various glycosidases and the addition of other monosaccharides like galactose, sialic acid, and fucose by specific glycosyltransferases.[2][3] This intricate maturation process generates a diverse array of N-glycan structures, including high-mannose, complex, and hybrid types, which are critical for the glycoprotein's final function.[2]

This compound: A Potent Inhibitor of Oligosaccharyltransferase

This compound is a cell-permeable aminobenzamide-sulfonamide compound that acts as a potent inhibitor of the oligosaccharyltransferase (OST) complex.[7][8][9] It directly targets the catalytic subunits, STT3A and STT3B, thereby blocking the transfer of the pre-assembled glycan from the lipid-linked oligosaccharide to acceptor proteins.[7][10] Recent structural and genetic studies have revealed that this compound binds directly to the STT3A subunit when the lipid-linked oligosaccharide donor is already bound, effectively trapping an inactive OST-LLO-NGI-1 ternary complex.[11] This mechanism of action leads to a reversible and incomplete inhibition of N-linked glycosylation, which distinguishes it from other glycosylation inhibitors like tunicamycin that block an earlier step in the LLO biosynthesis pathway and exhibit greater cellular toxicity.[12]

Quantitative Data for this compound

The following tables summarize the reported in vitro efficacy of this compound across various experimental systems.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line / System | Reference |

| AC50 (N-linked Glycosylation Inhibition) | 1.1 µM | D54 ER-LucT cells | [12] |

| IC50 (in vitro OST activity) | ~1 µM | Canine pancreas microsomes | [13] |

Table 2: Antiviral Activity of this compound

| Virus | EC50 | Cell Line | Reference |

| Dengue Virus (DENV) | 0.85 µM | HEK293 | [8][14] |

| Zika Virus (ZIKV) | 2.2 µM | HEK293 | [8][14] |

| West Nile Virus (WNV) | Not specified | Not specified | [15] |

| Yellow Fever Virus (YFV) | Not specified | Not specified | [15] |

Table 3: Cytotoxicity and Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / Effect | Reference |

| PC9 | Non-Small Cell Lung Cancer (EGFR mutant) | ~90% proliferation reduction at 10 µM | [11] |

| PC9-GR1 (T790M resistant) | Non-Small Cell Lung Cancer | ~90% proliferation reduction at 10 µM | [11] |

| PC9-GR2 (T790M resistant) | Non-Small Cell Lung Cancer | ~90% proliferation reduction at 10 µM | [11] |

| H1975 | Non-Small Cell Lung Cancer (EGFR T790M) | >70% proliferation reduction at 10 µM | [11] |

| H1975-OR (Osimertinib resistant) | Non-Small Cell Lung Cancer | >70% proliferation reduction at 10 µM | [11] |

| HCC827-GR | Non-Small Cell Lung Cancer (EGFR TKI resistant) | Significant growth delay in xenografts | [11] |

| D54 | Glioblastoma | Radiosensitization (SF2Gy reduced from 69% to 51%) | [9] |

| SKMG3 | Glioblastoma | Radiosensitization (SF2Gy reduced from 87% to 77%) | [9] |

| U87MG | Glioblastoma | Variable IC50 depending on assay | [16] |

| U373MG | Glioblastoma | Variable IC50 depending on assay | [16] |

| DBTRG | Glioblastoma | IC50 not specified for this compound | [17] |

| HEK293 | - | CC50: 34.9 µM (CellTiter-Glo), 33.1 µM (Trypan Blue) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on N-linked glycosylation and cellular processes.

4.1. Western Blot Analysis of Glycoprotein Mobility Shift

This protocol is used to visualize the change in molecular weight of a glycoprotein following treatment with this compound, which is indicative of altered glycosylation.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the specified duration (e.g., 10 µM for 24-48 hours).

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the glycoprotein of interest (e.g., anti-EGFR antibody) overnight at 4°C.[8][18][19][20]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 3.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. A downward shift in the molecular weight of the protein in this compound treated samples indicates reduced glycosylation.[21]

-

4.2. Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

-

Mix thoroughly to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4.3. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Preparation and Treatment:

-

Culture cells and treat with this compound as desired.

-

Harvest cells by trypsinization and collect them by centrifugation.

-

-

Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate at -20°C for at least 2 hours or overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as propidium iodide (PI) and RNase A to prevent staining of double-stranded RNA.[21][23][24]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase is often observed with this compound treatment in sensitive cell lines.[7]

-

4.4. Mass Spectrometry for N-Glycan Analysis

This protocol provides a general workflow for the analysis of N-linked glycans from glycoproteins treated with this compound.

-

Glycoprotein Extraction and Digestion:

-

Extract total protein from control and this compound-treated cells.

-

Separate proteins by SDS-PAGE and excise the band corresponding to the glycoprotein of interest.

-

Perform in-gel tryptic digestion to generate glycopeptides.

-

-

N-Glycan Release:

-

Release the N-linked glycans from the glycopeptides using the enzyme Peptide-N-Glycosidase F (PNGase F).[2]

-

-

Glycan Purification and Derivatization:

-

Purify the released glycans using solid-phase extraction.

-

Derivatize the glycans (e.g., by permethylation or fluorescent labeling) to improve their ionization and fragmentation in the mass spectrometer.[25]

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for profiling or Liquid Chromatography-Electrospray Ionization (LC-ESI) MS/MS for detailed structural characterization.[7][9]

-

Compare the glycan profiles between control and this compound treated samples to identify changes in glycosylation patterns.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by N-linked glycosylation and this compound, as well as a typical experimental workflow.

Caption: The N-linked glycosylation pathway and the inhibitory action of this compound.

Caption: Inhibition of EGFR signaling by this compound through disruption of glycosylation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biocompare.com [biocompare.com]

- 9. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]

- 11. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Radioisotope-free Oligosaccharyltransferase Assay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 15. Clonogenicity-based radioresistance determines the expression of immune suppressive immune checkpoint molecules after hypofractionated irradiation of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. EGFR Antibody | Affinity Biosciences [affbiotech.com]

- 19. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]

- 20. raybiotech.com [raybiotech.com]

- 21. researchgate.net [researchgate.net]

- 22. A New Patient-Derived Metastatic Glioblastoma Cell Line: Characterisation and Response to Sodium Selenite Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Transformation and Stat activation by derivatives of FGFR1, FGFR3, and FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of NGI-1: A Technical Guide to a Novel Oligosaccharyltransferase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NGI-1 is a novel, cell-permeable small molecule that has emerged as a potent and specific inhibitor of the oligosaccharyltransferase (OST) complex, a critical component of the N-linked glycosylation machinery in the endoplasmic reticulum. By targeting the catalytic subunits STT3A and STT3B, this compound partially disrupts the transfer of oligosaccharides to nascent proteins, leading to a range of significant biological effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound. It details the key experimental protocols used to characterize its activity, presents quantitative data in a clear and comparative format, and visualizes the complex signaling pathways and experimental workflows associated with this promising compound. This document is intended to serve as a valuable resource for researchers in oncology, virology, and cell biology who are interested in utilizing this compound as a chemical probe or exploring its therapeutic potential.

Introduction

N-linked glycosylation is a fundamental post-translational modification that plays a crucial role in the proper folding, stability, trafficking, and function of a vast number of proteins. The central enzyme in this process is the oligosaccharyltransferase (OST) complex, which catalyzes the transfer of a preassembled oligosaccharide from a lipid-linked donor to asparagine residues of nascent polypeptide chains. Given the importance of N-linked glycosylation, the OST complex represents a compelling target for therapeutic intervention in various diseases, including cancer and viral infections.

This compound, also known as ML414, was identified through a high-throughput screen as a potent inhibitor of the OST complex.[1] It is an aminobenzamide-sulfonamide compound that reversibly targets the catalytic subunits of the OST, STT3A and STT3B.[2][3] Unlike global inhibitors of glycosylation such as tunicamycin, this compound only partially inhibits OST activity, leading to a more selective and less toxic cellular phenotype.[1] This unique characteristic has made this compound a valuable tool for studying the specific roles of N-linked glycosylation and has spurred investigations into its therapeutic potential.

This guide will delve into the technical details of this compound's discovery and development, providing researchers with the necessary information to design and interpret experiments using this compound.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of the OST complex. This inhibition leads to a reduction in the N-linked glycosylation of a subset of glycoproteins, which in turn affects various downstream cellular processes.

Inhibition of Oligosaccharyltransferase (OST)

The primary molecular target of this compound is the OST complex, a multi-subunit enzyme embedded in the endoplasmic reticulum membrane. Mammalian cells express two distinct OST isoforms, defined by their catalytic subunits, STT3A and STT3B. This compound has been shown to inhibit both isoforms, with a higher specificity for STT3B.[2][3] The inhibition is reversible and incomplete, meaning that even at high concentrations, this compound does not completely abolish N-linked glycosylation.[1] This partial inhibition is a key feature of this compound, contributing to its relatively low cytotoxicity compared to compounds that completely block the glycosylation pathway.[1]

Disruption of Receptor Tyrosine Kinase (RTK) Signaling

A significant consequence of this compound's activity is the disruption of signaling pathways driven by receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (MET). These receptors are heavily glycosylated, and proper glycosylation is essential for their correct folding, trafficking to the cell surface, and subsequent activation.

By inhibiting N-linked glycosylation, this compound impairs the maturation and cell surface localization of EGFR and MET.[1][4] This leads to a reduction in their phosphorylation and a dampening of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and migration.[1][4]

Pan-Flaviviral Activity

This compound has demonstrated broad antiviral activity against multiple flaviviruses, including Dengue, Zika, West Nile, and Yellow Fever viruses.[5] Interestingly, this antiviral effect appears to be independent of the inhibition of the catalytic activity of the OST complex.[5] Instead, this compound is thought to block viral RNA replication by interfering with the interaction between the viral replication complex and the OST complex, which is a critical host factor for these viruses.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/Virus | Endpoint | Value | Reference |

| N-linked Glycosylation Reporter Assay | D54 ER-LucT | IC50 | 1.1 µM | [1] |

| Cell Viability Screen | 94 Lung Cancer Cell Lines | IC50 | < 10 µM in 11/94 lines | [4] |

| Antiviral Activity | Dengue Virus (DENV) in HEK293 | EC50 | 0.85 µM | [5] |

| Antiviral Activity | Zika Virus (ZIKV) in HEK293 | EC50 | 2.2 µM | [5] |

Table 2: Effects of this compound on Cell Cycle and Proliferation in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Treatment | Effect | Magnitude | Reference |

| PC9-GR (Gefitinib-Resistant) | 10 µM this compound for 24h | G1 Arrest | Increase from ~40% to ~60% | [4] |

| PC9-GR2 (Gefitinib-Resistant) | 10 µM this compound for 24h | G1 Arrest | Increase from ~60% to ~80% | [4] |

| HCC827-GR (Gefitinib-Resistant) | 10 µM this compound for 24h | G1 Arrest | Increase from ~45% to ~75% | [4] |

| PC9 and PC9-GR | 10 µM this compound for 5 days | Proliferation Reduction | ~90% | [4] |

| HCC827 and HCC827-GR | 10 µM this compound for 5 days | Proliferation Reduction | ~80% | [4] |

Table 3: this compound Induced Apoptosis in Combination with EGFR TKIs in Resistant NSCLC Cells

| Cell Line | Treatment (48h) | Apoptosis Induction | Magnitude | Reference |

| PC9-GR | This compound (10 µM) + Erlotinib | Synergistic Apoptosis | Increase from ~10% to ~40% | [4] |

| HCC827-GR | This compound (10 µM) + Erlotinib | Synergistic Apoptosis | Increase from ~10% to ~50% | [4] |

| H1975-OR (Osimertinib-Resistant) | This compound (10 µM) + Osimertinib | Synergistic Apoptosis | Increase from ~20% to ~50% | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: PC9, A549, HCC827, H1975, and their drug-resistant derivatives (e.g., PC9-GR, HCC827-GR, H1975-OR) are commonly used NSCLC cell lines. HEK293 cells are often used for viral studies.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation and Treatment: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM). For cell treatments, the stock solution is diluted in culture medium to the desired final concentration (typically ranging from 1 to 10 µM). Control cells are treated with an equivalent volume of DMSO. Treatment durations vary from 24 hours for cell cycle analysis to 96 hours for viability assays.[4][6]

Cell Viability Assay (MTT/Resazurin)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in 96-well or 384-well plates.

-

Treat cells with a serial dilution of this compound for 96 hours.[4]

-

Add MTT or resazurin solution to each well and incubate for 4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 595 nm for resazurin) using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.

-

Western Blotting

-

Principle: To detect changes in protein expression, glycosylation status (indicated by a shift in molecular weight), and phosphorylation levels.

-

Procedure:

-

Lyse this compound treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Total EGFR

-

Phospho-EGFR (e.g., Tyr1068, Tyr1173)

-

Total MET

-

Phospho-MET (e.g., Tyr1234/1235)

-

Downstream signaling proteins (e.g., Akt, Erk1/2, and their phosphorylated forms)

-

Loading controls (e.g., GAPDH, β-actin)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis:

-

Harvest and fix this compound treated and control cells in cold 70% ethanol.

-

Wash the cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

-

Apoptosis Assay (Annexin V Staining):

-

Harvest this compound treated and control cells.

-

Wash the cells and resuspend in Annexin V binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Nanoparticle Formulation and Administration

-

Principle: To overcome the poor solubility of this compound for in vivo studies, a nanoparticle formulation can be used.

-

Procedure for this compound Nanoparticle (NGI-NP) Formulation:

-

Dissolve this compound in DMSO (e.g., 50 mg/mL).

-

Dissolve polyethyleneimine (PEI) in DMSO (e.g., 50 mg/mL).

-

Mix the this compound and PEI solutions at a specific ratio (e.g., 6:1 PEI:this compound by weight).

-

Vortex the mixture and incubate at room temperature.

-

Add the mixture dropwise to deionized water while stirring to induce nanoprecipitation.

-

Wash the nanoparticles by centrifugation and resuspend in sterile water or saline for injection.

-

The average particle size is typically around 120 ± 10nm.

-

-

In Vivo Administration:

-

Establish tumor xenografts in immunocompromised mice (e.g., by subcutaneous injection of NSCLC cells).

-

Administer NGI-NPs intravenously at a specified dose (e.g., 20 mg/kg).

-

Monitor tumor growth and in vivo target engagement (e.g., using a luciferase-based reporter system).

-

Conclusion

This compound is a valuable and versatile chemical probe for studying the biological roles of N-linked glycosylation. Its unique mechanism of partial and reversible OST inhibition provides a nuanced approach to dissecting glycosylation-dependent cellular processes. The demonstrated efficacy of this compound in disrupting RTK signaling in cancer cells and inhibiting flavivirus replication highlights its significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the multifaceted activities of this compound and accelerate its development as a potential therapeutic agent. As our understanding of the "glyco-code" continues to expand, tools like this compound will be indispensable in translating this knowledge into novel therapeutic strategies.

References

- 1. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]

- 2. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Virus Protease | TargetMol [targetmol.com]

- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

NGI-1: A Technical Guide for Probing N-Linked Glycosylation in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGI-1 is a potent, cell-permeable small molecule inhibitor of N-linked glycosylation, a critical post-translational modification essential for the proper folding, stability, and function of a vast number of proteins.[1] Unlike traditional glycosylation inhibitors like tunicamycin, which can induce significant cellular toxicity, this compound offers a more nuanced approach by partially and reversibly inhibiting the oligosaccharyltransferase (OST) complex.[1][2] This makes this compound an invaluable tool for investigating the intricate roles of N-linked glycosylation in various biological processes, from receptor tyrosine kinase (RTK) signaling to viral replication, and as a potential therapeutic agent in oncology and infectious diseases.[1][3]

This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of its key applications in glycobiology research.

Mechanism of Action

This compound functions by directly targeting the catalytic subunits of the oligosaccharyltransferase (OST) complex, STT3A and STT3B.[2][4] The OST complex is responsible for transferring a pre-assembled oligosaccharide from a lipid-linked oligosaccharide (LLO) donor to asparagine residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptide chains in the lumen of the endoplasmic reticulum.[5]

Recent structural and genetic studies have revealed that this compound binds directly to the STT3A subunit in a state where the LLO donor is already bound.[5] This interaction alters the binding pose of the LLO and traps the enzyme in an inactive OST-LLO-NGI-1 complex, thereby preventing the transfer of the glycan to the acceptor protein.[5] this compound exhibits a higher specificity for the STT3B subunit, which is primarily involved in post-translational glycosylation, compared to the STT3A subunit that mediates co-translational glycosylation.[2][6] This differential inhibition allows for a partial rather than complete blockade of N-linked glycosylation, which is thought to contribute to its reduced cytotoxicity compared to other glycosylation inhibitors.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]

- 6. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]

NGI-1: A Potent Inhibitor of Viral Replication - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of NGI-1, a small molecule inhibitor of the oligosaccharyltransferase (OST) complex, in hindering the replication of a broad range of viruses. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and provides visualizations of the associated biological pathways and experimental workflows.

Core Concepts: this compound and its Antiviral Mechanism

This compound is a cell-permeable aminobenzamide-sulfonamide compound that functions as a potent inhibitor of the oligosaccharyltransferase (OST) complex. The OST complex is a critical component of the endoplasmic reticulum machinery, responsible for the N-linked glycosylation of nascent polypeptides. This compound targets both catalytic isoforms of the OST complex, STT3A and STT3B.

Interestingly, the antiviral activity of this compound manifests through distinct mechanisms depending on the viral family. In the case of flaviviruses , such as Dengue (DENV) and Zika (ZIKV) viruses, the inhibitory action of this compound on viral replication is independent of its effect on N-glycosylation.[1] Instead, this compound directly interferes with viral RNA replication. It is hypothesized that the OST complex serves as a scaffold for the viral replication machinery, and this compound binding disrupts this essential interaction.

For other enveloped viruses, including Herpes Simplex Virus 1 (HSV-1) , the antiviral properties of this compound are linked to its primary function of inhibiting N-linked glycosylation. This process is crucial for the proper folding and function of viral envelope glycoproteins, which are essential for viral entry and infectivity. By inhibiting their glycosylation, this compound leads to dysfunctional viral particles.

Quantitative Efficacy of this compound

The antiviral potency of this compound has been quantified against several viruses. The following table summarizes the key efficacy and cytotoxicity data.

| Parameter | Virus/Cell Line | Value | Reference |

| EC50 | Dengue Virus (DENV) | 0.85 µM | [1] |

| EC50 | Zika Virus (ZIKV) | 2.2 µM | [1] |

| Effective Conc. | Herpes Simplex Virus 1 (HSV-1) | 1-5 µM | |

| CC50 | HEK293 Cells | >30 µM |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antiviral activity of this compound.

Flavivirus Replicon Assay

This assay is crucial for determining the effect of a compound on viral RNA replication, independent of viral entry and assembly.

Materials:

-

Baby Hamster Kidney (BHK-21) cells

-

Dengue virus subgenomic replicon plasmid (encoding a reporter gene like Renilla luciferase)

-

In vitro transcription kit

-

Electroporator and cuvettes

-

Cell culture medium and supplements

-

This compound compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

In Vitro Transcription of Replicon RNA:

-

Linearize the dengue virus subgenomic replicon plasmid downstream of the poly(A) tract.

-

Use an in vitro transcription kit with SP6 or T7 RNA polymerase to synthesize capped replicon RNA.

-

Purify the RNA and verify its integrity.

-

-

Cell Preparation and Electroporation:

-

Culture BHK-21 cells to 80-90% confluency.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 107 cells/mL.

-

Mix 10 µg of the in vitro transcribed replicon RNA with 400 µL of the cell suspension.

-

Transfer the mixture to a 0.2 cm electroporation cuvette.

-

Deliver a single pulse using an electroporator (e.g., Bio-Rad Gene Pulser Xcell at 850V, 25µF, and infinite resistance).

-

-

Compound Treatment and Incubation:

-

Immediately after electroporation, dilute the cells in complete medium and seed them into 96-well plates.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Calculate the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Plaque Reduction Neutralization Test (PRNT)

This assay determines the ability of a compound to inhibit the production of infectious virus particles.

Materials:

-

Vero cells

-

Dengue virus stock of known titer

-

Cell culture medium and supplements

-

This compound compound

-

Semi-solid overlay (e.g., carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Formalin (for fixing)

Procedure:

-

Cell Seeding:

-

Seed Vero cells in 24-well plates and grow to a confluent monolayer.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Dilute the dengue virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Mix the diluted virus with each concentration of this compound and incubate for 1 hour at 37°C.

-

-

Infection:

-

Remove the growth medium from the Vero cell monolayers and wash with PBS.

-

Inoculate the cells with the virus-NGI-1 mixtures.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and add the semi-solid overlay to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with formalin for at least 30 minutes.

-

Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

-

Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic associated with this compound's antiviral activity.

Caption: this compound inhibits flavivirus replication by disrupting the OST complex scaffold.

Caption: A generalized workflow for evaluating the antiviral efficacy of this compound.

Caption: Demonstrating the on-target activity of this compound through viral adaptation.

References

An In-depth Technical Guide to NGI-1's Impact on Receptor Tyrosine Kinase Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the mechanism and effects of NGI-1, a potent inhibitor of N-linked glycosylation, on receptor tyrosine kinase (RTK) signaling pathways. It provides a comprehensive overview of its mode of action, impact on key RTKs such as EGFR and MET, and downstream cellular consequences. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor of the oligosaccharyltransferase (OST) complex, a critical enzyme in the endoplasmic reticulum responsible for N-linked glycosylation.[1][2][3] N-linked glycosylation is a vital co- and post-translational modification for the proper folding, stability, and cellular localization of many transmembrane proteins, including receptor tyrosine kinases (RTKs).[4] By inhibiting the OST, this compound disrupts the attachment of oligosaccharides to nascent polypeptide chains, leading to hypoglycosylation of key signaling receptors. This disruption has profound effects on RTK-dependent cancer cells, making this compound a compelling tool for research and a potential therapeutic agent.[4]

Mechanism of Action

This compound functions by directly targeting the catalytic subunits of the OST complex, STT3A and STT3B.[1][5] This inhibition is reversible and specific, leading to a partial and not complete blockade of N-linked glycosylation.[3][4] The preferential effect of this compound on highly glycosylated proteins, such as RTKs, is attributed to their complex structure and stringent folding requirements within the endoplasmic reticulum.[3]

The primary mechanism by which this compound impacts RTK signaling involves:

-

Disruption of Glycosylation: this compound prevents the transfer of glycan precursors to RTKs, resulting in hypoglycosylated and misfolded receptors.[4][6]

-

Impaired Trafficking and Localization: Hypoglycosylated RTKs, such as EGFR, are retained within the endoplasmic reticulum and are not properly trafficked to the cell surface.[4][6] This leads to a significant reduction in the number of functional receptors at the plasma membrane.

-

Reduced Receptor Activation: The lack of proper glycosylation and cell surface localization leads to decreased receptor dimerization and autophosphorylation upon ligand binding, thereby inhibiting the initiation of downstream signaling cascades.[3]

-